molecular formula C12H9FN2O3 B11926003 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine

2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine

Cat. No.: B11926003
M. Wt: 248.21 g/mol
InChI Key: OGFLELPVEUGDRZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method includes the reaction of 2-fluoropyridine with 2-methyl-4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic Substitution: Substituted pyridines.

    Reduction: 2-Fluoro-5-(2-methyl-4-aminophenoxy)pyridine.

    Oxidation: 2-Fluoro-5-(2-carboxy-4-nitrophenoxy)pyridine.

Scientific Research Applications

2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: It is used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitrophenoxy-pyridine
  • 2-Fluoro-5-(4-nitrophenoxy)pyridine
  • 2-Fluoro-5-(2-methylphenoxy)pyridine

Uniqueness

2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is unique due to the presence of both the fluorine atom and the nitro group, which confer distinct electronic properties and reactivity. The methyl group further modifies its chemical behavior, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

2-fluoro-5-(2-methyl-4-nitrophenoxy)pyridine

InChI

InChI=1S/C12H9FN2O3/c1-8-6-9(15(16)17)2-4-11(8)18-10-3-5-12(13)14-7-10/h2-7H,1H3

InChI Key

OGFLELPVEUGDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CN=C(C=C2)F

Origin of Product

United States

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